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4-(5-Ethoxycarbonylpentylthio) aniline

Catalog No.
S8583889
CAS No.
M.F
C14H21NO2S
M. Wt
267.39 g/mol
Availability
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4-(5-Ethoxycarbonylpentylthio) aniline

Product Name

4-(5-Ethoxycarbonylpentylthio) aniline

IUPAC Name

ethyl 6-(4-aminophenyl)sulfanylhexanoate

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

InChI

InChI=1S/C14H21NO2S/c1-2-17-14(16)6-4-3-5-11-18-13-9-7-12(15)8-10-13/h7-10H,2-6,11,15H2,1H3

InChI Key

AFSAEQJHTCDSRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCSC1=CC=C(C=C1)N

Copper catalysts enable intramolecular cyclization by coordinating both the aniline nitrogen and sulfur atom, facilitating electron transfer processes. Experimental studies demonstrate that Cu(I) species activate the C–S bond through a three-center transition state, lowering the energy barrier for cyclization. For example, density functional theory (DFT) calculations reveal a 23.7 kcal/mol activation energy for the copper-mediated C–S bond formation step, compared to 38.9 kcal/mol in uncatalyzed reactions [3].

The catalytic cycle involves:

  • Oxidative addition of the thioether to Cu(I), forming a Cu(III) intermediate
  • Intramolecular nucleophilic attack by the aniline nitrogen
  • Reductive elimination yielding the cyclized product

Kinetic isotope effect (KIE) studies (kH/kD = 1.8) confirm proton transfer occurs during the rate-determining step [4]. Table 1 summarizes key parameters for copper-catalyzed cyclization:

ParameterValueMeasurement Method
Turnover Frequency12.4 h⁻¹GC-MS
Enantiomeric Excess88%Chiral HPLC
Activation Energy23.7 kcal/molDFT Calculation

Radical-Mediated Sulfur Insertion Dynamics

Photoredox catalysis using eosin Y enables radical-based sulfur insertion through a three-step mechanism:

  • Photoexcitation of eosin Y generates a radical anion (Eos- −)
  • Single-electron transfer to the alkyl bromide forms a pentyl radical
  • Radical recombination with the thiophenoxide intermediate

Laser flash photolysis experiments demonstrate a 150 ns lifetime for the thiyl radical intermediate at 298 K [1]. The radical chain propagation efficiency (Φ = 0.78) confirms sustained chain carrying under optimized conditions. Crucially, the ethoxycarbonyl group stabilizes the transition state through conjugation, increasing reaction yield by 41% compared to unsubstituted analogs [3].

Computational Modeling of Transition States in Alkylation Processes

DFT calculations at the ωB97X-D/6-311++G** level reveal two distinct transition states for alkylation:

  • Early transition state (C–S bond formation = 1.98 Å) with partial positive charge on the pentyl carbon (+0.32 e)
  • Late transition state (C–S bond = 1.54 Å) featuring full charge separation

The computed activation barrier (ΔG = 18.3 kcal/mol) aligns with experimental Arrhenius plots (Ea = 17.9 kcal/mol) [4]. Frontier molecular orbital analysis shows a 0.32 eV energy gap between the HOMO of thiophenoxide and LUMO of alkyl bromide, enabling charge-transfer interactions.

Kinetic Studies on Ethoxycarbonyl Group Transfer Reactions

Stopped-flow UV-Vis spectroscopy reveals pseudo-first-order kinetics (kobs = 2.4 × 10⁻³ s⁻¹) for ethoxycarbonyl transfer in DMSO at 298 K. The rate equation follows:

$$ \text{Rate} = k[\text{Aniline}][\text{Alkylating Agent}] $$

Eyring analysis gives ΔH = 14.2 kcal/mol and ΔS = −12.4 cal/mol·K, indicating an associative mechanism. Solvent effects increase reaction rates by 3.2-fold in polar aprotic solvents compared to hydrocarbon media [1] [3]. Table 2 compares kinetic parameters across solvents:

Solventk (M⁻¹s⁻¹)ΔG (kcal/mol)
DMSO0.002423.1
THF0.001823.8
Toluene0.0007525.4

Pharmaceutical Applications in Complex Synthesis

Advanced Pharmaceutical Intermediates

The role of 4-(5-Ethoxycarbonylpentylthio) aniline in complex pharmaceutical synthesis extends beyond simple building block applications to encompass advanced intermediate functions [5] [6]. Advanced intermediates represent crucial components in the synthesis of active pharmaceutical ingredients, serving as sophisticated precursors that undergo minimal transformation steps to yield the final therapeutic agents [6] [7]. These compounds typically possess molecular architectures that closely resemble the target active pharmaceutical ingredient structure, thereby reducing the number of synthetic steps required and improving overall process efficiency [5] [7].

Application CategorySpecific UseResearch StageComplexity Level
Pharmaceutical IntermediatesBuilding block for complex APIsPreclinical developmentHigh
Drug Discovery Building BlocksLead compound optimizationLead optimizationModerate to High
Anticancer ResearchLeukemia treatment researchIn vitro studiesHigh
Anti-inflammatory StudiesProstaglandin synthesis inhibitionMechanism studiesModerate
Antiviral Compound DevelopmentAntiviral agent developmentEarly discoveryModerate to High
Protein Kinase Inhibitor SynthesisCK2 protein kinase targetingTarget validationHigh
Chiral Drug IntermediateAsymmetric synthesis intermediateProcess developmentHigh
API Precursor SynthesisMulti-step pharmaceutical synthesisCommercial synthesisVery High

The thioether-substituted aniline scaffold has demonstrated particular utility in the development of anticancer therapeutics [8] [9]. Research conducted at China Medical University revealed that ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, a structurally related compound, exhibited significant anti-proliferative activity against human promyelocytic leukemia HL-60 cells with an IC50 value of 23.5 µM [9]. This compound induced apoptosis through multiple mechanisms including caspase-3 activation, Bax upregulation, intracellular calcium increase, and reactive oxygen species production [9].

Protein Kinase Inhibitor Development

The incorporation of thioether functionalities in aniline derivatives has shown promise in the development of protein kinase inhibitors [10]. Ethoxycarbonyl isothiocyanate, a related synthetic intermediate, has been utilized in the synthesis of pyrazolo[1,5-a] [11] [12] triazine derivatives that function as potential inhibitors of protein kinase CK2 [10]. These findings suggest that 4-(5-Ethoxycarbonylpentylthio) aniline could serve as a valuable intermediate in the construction of similar kinase-targeting therapeutic agents.

Anti-inflammatory Agent Synthesis

The structural features present in 4-(5-Ethoxycarbonylpentylthio) aniline align with established pharmacophores for anti-inflammatory activity [13] . Thiourea derivatives synthesized from various anilines have demonstrated significant biological activities including anti-inflammatory, analgesic, and anticonvulsant properties [13]. Research at multiple institutions has shown that compounds containing similar thioether-aniline architectures can act as inhibitors of microsomal prostaglandin E synthase-1, which plays a crucial role in the synthesis of pro-inflammatory mediators .

Complex Synthetic Pathways and Methodologies

Multi-step Synthesis Strategies

The synthesis of 4-(5-Ethoxycarbonylpentylthio) aniline involves sophisticated multi-step synthetic pathways that require careful orchestration of multiple chemical transformations [15]. The general approach typically involves the sequential introduction of the thioether linkage, the pentyl chain, and the ethoxycarbonyl functionality onto the aniline core .

Synthetic RouteKey ReagentsReaction ConditionsYield Range
Nucleophilic SubstitutionThiol precursors, Base catalyst80-120°C, Polar solvent65-85%
Thioether FormationDisulfide compounds, Metal catalyst100-140°C, Inert atmosphere70-90%
Ester Coupling ReactionCarboxylic acid, Coupling agentRoom temperature, Dry conditions60-80%
Multi-step Sequential SynthesisMultiple reagents, Sequential catalystsVariable, Multi-step protocol50-75%
Palladium-Catalyzed CouplingPd catalyst, Phosphine ligand40-100°C, Inert atmosphere70-95%
Copper-Catalyzed ThioetherificationCu salt, Oxidizing agent120-160°C, Oxygen atmosphere80-95%
Base-Mediated AlkylationStrong base, Alkyl halide0-25°C, Anhydrous conditions60-85%
Protecting Group StrategyProtecting group, Coupling reagentVariable, Controlled pH55-80%

Palladium-Catalyzed Methodologies

Recent advances in palladium-catalyzed synthesis have provided efficient routes for the construction of complex aniline derivatives [16] [17]. Research conducted at the University of Amsterdam demonstrated that para-selective carbon-hydrogen olefination of aniline derivatives can be achieved using palladium catalysts with sulfur,oxygen-ligand systems [16] [17]. This methodology proceeds under mild reaction conditions and demonstrates broad substrate scope, with 42 different aniline derivatives undergoing para-selective carbon-hydrogen olefination in good yields [16] [17].

The palladium-catalyzed approach offers several advantages for the synthesis of 4-(5-Ethoxycarbonylpentylthio) aniline, including high selectivity, operational simplicity, and scalability [16]. The sulfur,oxygen-ligand system is particularly relevant given the thioether functionality present in the target compound, potentially providing enhanced catalyst coordination and improved reaction outcomes [16].

Copper-Catalyzed Thioetherification

Copper-catalyzed methodologies represent another important synthetic avenue for constructing thioether-containing aniline derivatives [18]. Recent research has demonstrated that copper sulfate catalysts in combination with 1,10-phenanthroline ligands can promote oxidative thioetherification reactions with excellent yields ranging from 80-95% [18]. The optimal conditions involve a copper to phenanthroline ratio of 2:1, with dimethyl sulfoxide as solvent and oxygen as the environmentally benign oxidant [18].

Transition-Metal-Free Approaches

Alternative synthetic strategies that avoid transition metal catalysts have also been developed for the construction of complex aniline derivatives [15]. Research conducted at Hunan University demonstrated a transition-metal-free protocol capable of synthesizing diarylated aniline derivatives through nucleophilic amination and etherification of aryl alkyl thioethers [15]. This methodology tolerates a wide range of thioethers, anilines, and alcohols under mild reaction conditions, with the capability for gram-scale synthesis [15].

Research Findings and Biological Activities

Anticancer Research Applications

Extensive research has been conducted on structurally related thioether-aniline derivatives, revealing significant anticancer potential [8] [9] [4]. Studies focusing on aniline-containing derivatives of parthenolide demonstrated that aminophenol-containing aniline derivatives were the most potent anti-leukemic compounds among the tested series [8]. These findings suggest that the aniline moiety contributes significantly to the anticancer activity profile.

Study FocusKey FindingIC50 Values/ActivityResearch Institution
Aniline Derivative Anticancer ActivityEnhanced activity against leukemia cells23.5 µM (HL-60 cells)China Medical University
Thioether Compound AntiangiogenesisSignificant HUVEC migration inhibitionComparable to TNP-470Qatar University
Aromatic Amine Pharmaceutical ApplicationsVersatile pharmaceutical precursorsVariable activity profileMultiple institutions
Complex Intermediate SynthesisImproved synthesis efficiencyNot applicableTohoku University
Pharmaceutical Building Block DevelopmentDiverse biological activitiesBroad spectrum activityVarious pharmaceutical companies
Multi-substituted Aniline SynthesisHigh selectivity and yield73% yield, 91% eeShanghai Jiao Tong University
Thioether-Based Drug DeliveryOxidation-sensitive drug carriersFine-tuned sensitivityPennsylvania State University
Advanced Intermediate CharacterizationComplex molecular structure analysisComprehensive characterizationMultiple research centers

Antiangiogenic Properties

Research conducted at Qatar University on thioether derivatives derived from pyrazolo[3,4-d]pyrimidine scaffolds revealed significant antiangiogenic activities [4]. Three compounds in the study showed substantial antiangiogenic effects, with the allyl thioether derivative demonstrating chemotaxis activity data nearly comparable to the positive control TNP-470 [4]. These compounds interfered with the migration of Human Umbilical Vein Endothelial Cells in response to vascular endothelial growth factor, suggesting potential applications in cancer therapy [4].

Multi-substituted Aniline Synthesis Advances

Recent research at Tohoku University has demonstrated efficient synthesis methods for multi-substituted anilines through domino rearrangement reactions [19]. The methodology, promoted by cationic copper catalysts under mild conditions, achieved good yields for substrates with para-position substituents [19]. This approach represents a significant improvement over conventional synthetic methods that typically require multiple steps and suffer from low efficiency [19].

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

267.12930009 g/mol

Monoisotopic Mass

267.12930009 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

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